molecular formula C19H19Cl2N3O3 B12023781 N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 769149-72-6

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12023781
CAS No.: 769149-72-6
M. Wt: 408.3 g/mol
InChI Key: CAYPXMBJGVMRDD-FOKLQQMPSA-N
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Description

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a dichlorobenzylidene group, a hydrazino group, and a propoxybenzamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Uniqueness

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene group provides reactivity, while the hydrazino and propoxybenzamide groups contribute to its potential biological activities .

Biological Activity

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Compound Structure and Properties

The molecular formula of this compound is C19H19Cl2N3O3, with a molecular weight of approximately 397.28 g/mol. The compound features several functional groups, including:

  • Dichlorobenzylidene moiety
  • Hydrazino group
  • Propoxybenzamide segment

These structural elements contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The general steps include:

  • Formation of the hydrazine derivative.
  • Reaction with the dichlorobenzaldehyde to form the hydrazone.
  • Subsequent acylation with propoxybenzoyl chloride to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of benzamide have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have shown that such compounds can modulate pathways related to cancer cell survival and death .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with hydrazine and benzamide moieties are known to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the dichlorobenzylidene group is believed to enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on β-cell Protection : A series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives were identified for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. These findings suggest that modifications in the benzamide structure could enhance protective effects against cellular stressors .
    Compound IDMax Activity (%)EC50 (μM)
    WO5m1000.1 ± 0.01
    5a4518 ± 4
    5b1638 ± 9
    This study indicates that structural variations can significantly impact biological activity.
  • Anticancer Activity Evaluation : Another study explored various benzamide derivatives for their anticancer properties, highlighting the importance of substituent positioning on biological efficacy. The results showed that certain modifications led to enhanced cytotoxicity against cancer cell lines.

Properties

CAS No.

769149-72-6

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-10-27-15-8-6-13(7-9-15)19(26)22-12-17(25)24-23-11-14-4-3-5-16(20)18(14)21/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,24,25)/b23-11+

InChI Key

CAYPXMBJGVMRDD-FOKLQQMPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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